1-[4-(Heptylsulfanyl)phenyl]-1-propanone
Description
1-[4-(Heptylsulfanyl)phenyl]-1-propanone is a ketone derivative characterized by a propanone backbone substituted with a phenyl group bearing a heptylsulfanyl (C₇H₁₅S-) moiety at the para position.
- Molecular formula: Likely C₁₆H₂₄OS (inferred from shorter-chain analogs like 1-[4-(methylthio)phenyl]-1-propanone, C₁₀H₁₂OS ).
Properties
Molecular Formula |
C16H24OS |
|---|---|
Molecular Weight |
264.4 g/mol |
IUPAC Name |
1-(4-heptylsulfanylphenyl)propan-1-one |
InChI |
InChI=1S/C16H24OS/c1-3-5-6-7-8-13-18-15-11-9-14(10-12-15)16(17)4-2/h9-12H,3-8,13H2,1-2H3 |
InChI Key |
XEYILKQZILMODA-UHFFFAOYSA-N |
SMILES |
CCCCCCCSC1=CC=C(C=C1)C(=O)CC |
Canonical SMILES |
CCCCCCCSC1=CC=C(C=C1)C(=O)CC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs with Alkylsulfanyl Substituents
Analogs with Bulky or Electron-Withdrawing Groups
Functionalized Propanones in Pharmaceuticals
- Ketobemidone: A piperidine-substituted propanone used as an opioid analgesic. Demonstrates the role of propanone derivatives in medicinal chemistry .
- Ritodrine: Contains a phenylmethoxy-propanone structure, highlighting the versatility of propanone scaffolds in drug design .
Key Research Findings
Lipophilicity Trends : Increasing alkyl chain length (e.g., methyl → heptyl) correlates with higher logP values, affecting membrane permeability and bioavailability .
Reactivity : Sulfanyl groups (S–) are nucleophilic and prone to oxidation, whereas sulfonyl groups (SO₂–) are electron-deficient and stabilize adjacent charges .
Safety Profile: Shorter-chain analogs (e.g., butylthio-propanone) require strict handling protocols due to inhalation risks ; longer chains (heptyl) may reduce volatility but necessitate studies on biodegradation.
Data Tables
Table 1: Physical Properties of Selected Propanones
| Compound | m.p. (°C) | b.p. (°C) | Density (g/cm³) | Molecular Weight |
|---|---|---|---|---|
| 1-[4-(Methylthio)phenyl]-1-propanone | 61 | 184* | 1.08 | 180.27 |
| 4'-(tert-Butyl)propiophenone | N/A | N/A | N/A | 190.28 |
| 1-[4-(Butylsulfonyl)phenyl]-1-propanone | N/A | N/A | N/A | 254.34 |
*At 20 Torr .
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